

An In-depth Technical Guide to Aminoxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminoxy-PEG3-C2-Boc

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, applications, and experimental methodologies related to **Aminoxy-PEG3-C2-Boc** (also referred to as Aminoxy-PEG3-NH-Boc). This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

Aminoxy-PEG3-C2-Boc is a versatile linker molecule featuring a Boc-protected aminoxy group and a Boc-protected amine group, separated by a hydrophilic triethylene glycol (PEG3) spacer.^[1] The presence of the PEG spacer enhances aqueous solubility, a critical attribute for biological applications.^{[1][2]} The terminal functional groups allow for controlled, sequential conjugation reactions. The aminoxy group can react with aldehydes or ketones to form a stable oxime linkage, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further functionalization.^{[1][2]}

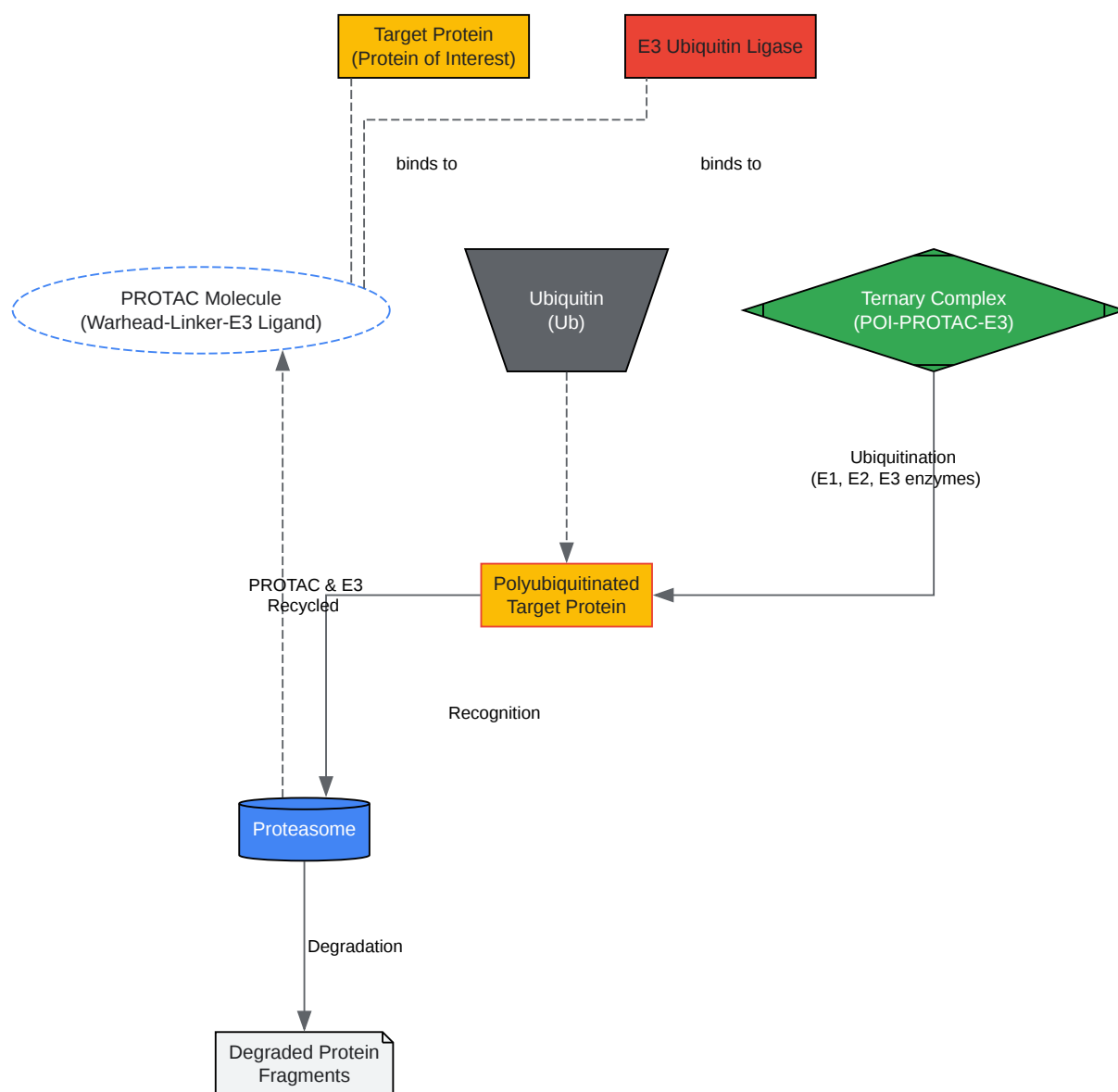
Data Summary

The key physicochemical properties of **Aminoxy-PEG3-C2-Boc** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	2062663-65-2	[1][3]
Molecular Formula	C ₁₃ H ₂₈ N ₂ O ₆	[1][3]
Molecular Weight	308.37 g/mol	[3]
Purity	≥95% - ≥97%	[3]
Appearance	Sticky liquid or solid powder	[4][5]
Solubility	Soluble in DMSO	[5][6]
Storage Conditions	-20°C or 4°C, sealed, away from moisture/light	[1][3]
Shipping Conditions	Room temperature	[3]
TPSA	101.27 Å ²	[3]
LogP	0.4512	[3]
Hydrogen Bond Acceptors	7	[3]
Hydrogen Bond Donors	2	[3]
Rotatable Bonds	12	[3]

Key Applications and Signaling Pathways

The unique structure of **Aminoxy-PEG3-C2-Boc** makes it a key component in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] The PEG linker plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate this process.[8]



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PROTAC-mediated protein degradation pathway.

Experimental Protocols & Methodologies

The utility of **Aminoxy-PEG3-C2-Boc** stems from the orthogonal reactivity of its two functional ends. The following protocols detail the standard procedures for Boc deprotection and subsequent oxime ligation.

Protocol 1: Deprotection of the Boc Group

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group from the amine or aminoxy moiety, making it available for subsequent conjugation reactions. This is typically achieved under acidic conditions.[\[10\]](#)[\[11\]](#)

Materials:

- Boc-protected **Aminoxy-PEG3-C2-Boc**
- Anhydrous Dichloromethane (DCM)[\[10\]](#)[\[12\]](#)
- Trifluoroacetic acid (TFA)[\[10\]](#)[\[12\]](#)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Inert gas supply (Argon or Nitrogen)

Procedure:

- Dissolve the Boc-protected linker in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere.[\[12\]](#)
- Add TFA to the solution. A typical concentration is 20-50% (v/v) TFA in DCM.[\[9\]](#)[\[12\]](#)
- Stir the reaction mixture at room temperature for 1-4 hours.[\[9\]](#)[\[12\]](#)
- Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[10\]](#)

- Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[\[13\]](#)
- Neutralize any remaining acid by washing the residue with a saturated aqueous solution of sodium bicarbonate.[\[13\]](#)
- Extract the deprotected product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.[\[14\]](#)

Protocol 2: Oxime Ligation with an Aldehyde/Ketone

This protocol describes the conjugation of the deprotected aminooxy-PEG linker to a target molecule containing an aldehyde or ketone to form a stable oxime bond.[\[15\]](#) This bioorthogonal reaction is highly chemoselective and proceeds under mild conditions.[\[8\]](#)

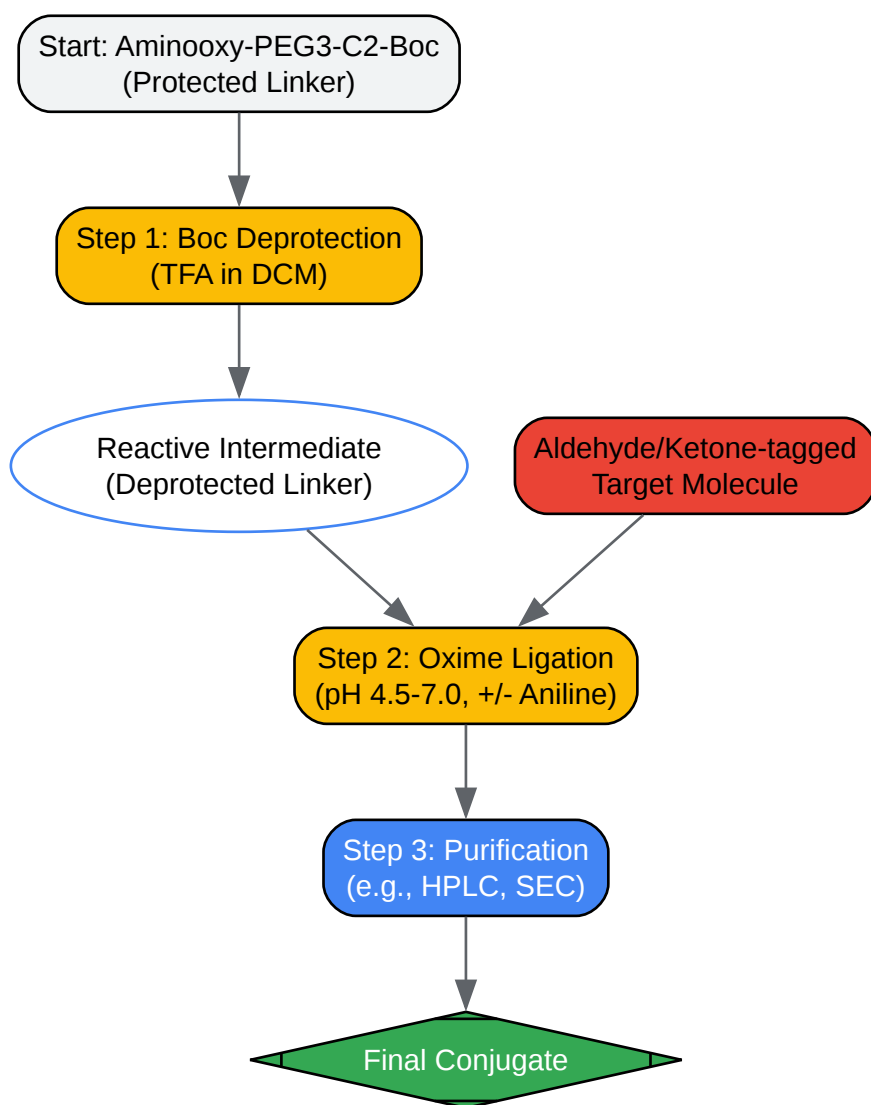
Materials:

- Deprotected aminooxy-PEG linker (from Protocol 1)
- Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide)
- Reaction Buffer: 100 mM sodium phosphate or acetate buffer, pH 4.5-7.0.[\[8\]](#)[\[12\]](#)
- Aniline solution (optional catalyst, 10-100 mM final concentration)[\[15\]](#)[\[16\]](#)
- Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

- Dissolve the aldehyde- or ketone-functionalized target molecule in the chosen reaction buffer.[\[12\]](#)
- Add the deprotected aminooxy-PEG linker to the solution. A 5 to 50-fold molar excess of the linker over the target molecule is typically used to drive the reaction to completion.[\[12\]](#)
- If catalysis is desired to accelerate the reaction, add aniline to the mixture.[\[16\]](#)

- Incubate the reaction at room temperature for 2-16 hours or at 4°C for a longer duration for sensitive molecules.[15][17]
- Monitor the formation of the conjugate product using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for proteins, or HPLC).[12]
- Purify the final conjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted linker and catalyst.[8]



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General experimental workflow for bioconjugation.

Stability and Storage

Proper storage is essential to maintain the chemical integrity of **Aminooxy-PEG3-C2-Boc**.

- Temperature: Recommended storage temperatures range from -20°C to 4°C.[1][3] Long-term storage at -20°C is preferable.[5]
- Atmosphere: The compound should be stored in a tightly sealed container to protect it from moisture, which can contribute to the hydrolysis of labile groups.[3][18]
- Light: Protect from light to prevent potential photolytic degradation.[3][18]
- Stability Considerations: The primary vulnerability of the molecule is the acid-lability of the Boc protecting group.[18] Exposure to acidic contaminants can initiate cleavage. While the resulting oxime bond is very stable, the free aminooxy group itself can be sensitive, and long-term storage of the deprotected compound is not recommended.[18]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Aminoxy-PEG3-C2-Boc]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605438#physical-properties-of-aminoxy-peg3-c2-boc]

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